molecular formula C8H7BrF2 B582528 1-(Bromomethyl)-3-(difluoromethyl)benzene CAS No. 1263178-51-3

1-(Bromomethyl)-3-(difluoromethyl)benzene

Cat. No.: B582528
CAS No.: 1263178-51-3
M. Wt: 221.045
InChI Key: ZLEPJRZWCZMUGA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(difluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromomethyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethyl)toluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used in the presence of catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives of the benzene ring.

Scientific Research Applications

1-(Bromomethyl)-3-(difluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.

    Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-2-(difluoromethyl)benzene
  • 1-(Bromomethyl)-4-(difluoromethyl)benzene
  • 1-(Bromomethyl)-2-(difluoromethoxy)benzene

Comparison: 1-(Bromomethyl)-3-(difluoromethyl)benzene is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, the 3-position substitution may offer distinct electronic and steric effects, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

1-(bromomethyl)-3-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEPJRZWCZMUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718310
Record name 1-(Bromomethyl)-3-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263178-51-3
Record name 1-(Bromomethyl)-3-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-(difluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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